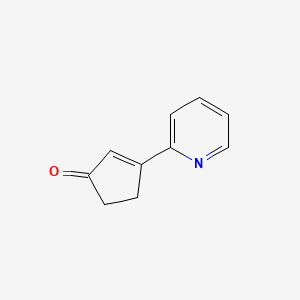

3-(2-Pyridyl)-2-cyclopenten-1-one

Description

Properties

Molecular Formula |

C10H9NO |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

3-pyridin-2-ylcyclopent-2-en-1-one |

InChI |

InChI=1S/C10H9NO/c12-9-5-4-8(7-9)10-3-1-2-6-11-10/h1-3,6-7H,4-5H2 |

InChI Key |

PBZNHKNFPCSVQG-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)C=C1C2=CC=CC=N2 |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

3-(2-Pyridyl)-2-cyclopenten-1-one serves as a versatile building block in organic synthesis. It is used to create various derivatives that exhibit distinct chemical properties, making it valuable in developing new materials and pharmaceuticals.

Research indicates that this compound possesses significant biological activities, including:

- Antimicrobial Properties : Studies have shown that 3-(2-Pyridyl)-2-cyclopenten-1-one exhibits activity against various bacterial strains. For instance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |

|---|---|---|

| Escherichia coli | 0.40 mg/mL | 28.5 ± 0.5 |

| Staphylococcus aureus | 0.35 mg/mL | 30.0 ± 0.4 |

| Pseudomonas aeruginosa | 0.50 mg/mL | 25.0 ± 0.6 |

These findings suggest potential applications in developing new antimicrobial agents.

- Anti-inflammatory Activity : Preliminary studies indicate that the compound may modulate inflammatory pathways by inhibiting specific enzymes involved in inflammation, potentially leading to reduced levels of inflammatory markers.

Therapeutic Applications

Ongoing research is examining the therapeutic potential of this compound in drug development, particularly focusing on its anti-inflammatory and antimicrobial properties. Its ability to interact with biological targets makes it a candidate for further investigation in pharmacology.

Case Study: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of 3-(2-Pyridyl)-2-cyclopenten-1-one revealed promising results against multiple bacterial strains, indicating its potential as a lead compound for developing new antibiotics.

Case Study: Anti-inflammatory Mechanism

Research exploring the anti-inflammatory mechanisms of this compound demonstrated its ability to inhibit pro-inflammatory cytokines in vitro, suggesting a possible pathway for therapeutic applications in treating inflammatory diseases.

Comparison with Similar Compounds

Structural and Functional Group Variations

Cyclopentenones exhibit diverse biological and chemical behaviors depending on substituents. Below is a comparative analysis grouped by substituent type:

Alkyl-Substituted Cyclopentenones

- 3-Methyl-2-(n-pentanyl)-2-cyclopenten-1-one (CAS 1128-08-1) Structure: Features a methyl group at C3 and a pentyl chain at C2. Toxicity: Lacks sufficient toxicity data but shares structural similarity with 3-methyl-2-(pentyloxy)cyclopent-2-en-1-one (CAS 68922-13-4), which is used as a read-across analog for genotoxicity and skin sensitization studies .

3-Isopropyl-2-cyclopenten-1-one (CAS 1619-28-9)

Heterocyclic-Substituted Cyclopentenones

- 3-Methyl-2-(1-pyrrolidinyl)-2-cyclopenten-1-one (CID 18185989) Structure: Contains a pyrrolidine ring (saturated nitrogen heterocycle) at C2. Properties: Molecular formula C₁₀H₁₅NO, molecular weight 165.24 . Comparison: The pyrrolidinyl group introduces basicity due to the amine, contrasting with the aromatic pyridyl group, which may participate in π-π interactions.

- 4-Hydroxy-2,3,4,5-tetra(2-pyridyl)-2-cyclopenten-1-one Synthesis: Prepared via condensation of 2-pyridil with dibenzylketone, yielding a complex poly-pyridyl structure . Physical Data: Melting point 147–148°C; IR absorption at 1700 cm⁻¹ (C=O stretch) .

Hydroxy- and Carbonyl-Substituted Cyclopentenones

2-Hydroxy-3-methyl-2-cyclopenten-1-one (Cyclotene, CAS 80-71-7)

3-(3-Hydroxypropyl)-2-(4-methylphenyl)-2-cyclopenten-1-one (CAS 543734-29-8)

Physicochemical and Toxicological Profiles

Preparation Methods

Iodination of 2-Cyclopenten-1-one

The foundational step for Suzuki coupling involves iodination at the 3-position of 2-cyclopenten-1-one. As demonstrated in EP1841729B1, treatment of 2-cyclopenten-1-one with iodine and pyridine in carbon tetrachloride yields 3-iodo-2-cyclopenten-1-one. This reaction proceeds via electrophilic aromatic substitution, facilitated by the electron-deficient nature of the cyclopentenone ring. Typical conditions include:

Suzuki-Miyaura Coupling with 2-Pyridylboronic Acid

The iodinated intermediate undergoes palladium-catalyzed coupling with 2-pyridylboronic acid. EP1841729B1 reports a protocol using tetrakis(triphenylphosphine)palladium(0) (10 mg, 5.4 mol%), sodium carbonate (1.5 mL, 2N), and a toluene-ethanol solvent system at 80°C. For 3-(2-pyridyl)-2-cyclopenten-1-one:

-

Reagents : 3-iodo-2-cyclopenten-1-one (65 mg), 2-pyridylboronic acid (40 mg)

-

Optimization : Higher yields are achieved with degassed solvents and inert atmospheres.

Conjugate Addition of Pyridyl Organometallic Reagents

Grignard and Cuprate Additions to 3-Alkoxy-2-cyclopenten-1-ones

EP1841729B1 details 1,4-additions of organometallic reagents to 3-methoxy-2-cyclopenten-1-one. For pyridyl groups, cyclopentyl cuprates (e.g., cyclopentylmagnesium chloride) are added in THF at -78°C with hexamethylphosphoramide (HMPA) and trimethylsilyl chloride (TMSCl). After acid workup, this yields 3-substituted cyclopentenones:

-

Conditions : CuBr·SMe₂ (800 mg), HMPA (8 mL), TMSCl (5.4 mL)

-

Challenges : Pyridyl Grignard reagents are less stable, requiring low temperatures (-78°C) and short reaction times.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Halogenation/Suzuki | 32–40 | High regioselectivity, scalable | Requires Pd catalysts, multi-step |

| Conjugate Addition | 25–30 | Direct C–C bond formation | Pyridyl reagent instability |

| Oxime Formation | 60–70 | Functional group diversification | Not applicable to pyridyl synthesis |

Mechanistic Insights and Reaction Optimization

Halogenation Selectivity

Iodination at the 3-position is favored due to the α,β-unsaturated ketone’s electronic profile. The enone system directs electrophiles to the β-carbon, minimizing 2- or 4-substitution byproducts.

Palladium Catalysis in Suzuki Coupling

The oxidative addition of Pd(0) to the C–I bond is rate-determining. Ligand effects (e.g., triphenylphosphine vs. SPhos) significantly impact coupling efficiency. EP1841729B1 reports optimal performance with tetrakis(triphenylphosphine)palladium(0) in toluene-ethanol .

Q & A

Basic: What synthetic strategies are effective for preparing 3-(2-Pyridyl)-2-cyclopenten-1-one, and how can reaction yields be optimized?

Answer:

Synthesis typically involves cyclization or condensation reactions. For example, analogous compounds (e.g., 4-hydroxy-2,3,4,5-tetra(2-pyridyl)-2-cyclopenten-1-one) are synthesized via multi-step routes starting with pyridyl Grignard reagents reacting with cyclopentenone precursors . Optimization includes:

- Catalyst selection : Lewis acids (e.g., BF₃·Et₂O) enhance electrophilicity of carbonyl groups.

- Temperature control : Reactions often proceed at 80–120°C to balance kinetics and side-product formation.

- Solvent polarity : Polar aprotic solvents (e.g., THF) improve reagent solubility.

Monitor progress via TLC and adjust stoichiometry (e.g., 1.2:1 pyridyl precursor to cyclopentenone) to maximize yields .

Advanced: How can contradictory NMR data for 3-(2-Pyridyl)-2-cyclopenten-1-one derivatives be resolved?

Answer:

Discrepancies may arise from tautomerism or solvent effects. Methodological approaches include:

- Variable-temperature NMR : Identifies dynamic equilibria (e.g., keto-enol tautomers) by observing signal splitting at low temperatures.

- Computational validation : Density Functional Theory (DFT) simulations predict chemical shifts, which can be cross-checked with experimental data.

- Standardized conditions : Use deuterated solvents (e.g., CDCl₃) and controlled pH to minimize solvent-induced shifts .

Basic: What spectroscopic techniques are critical for characterizing 3-(2-Pyridyl)-2-cyclopenten-1-one?

Answer:

- ¹H/¹³C NMR : Pyridyl protons resonate at δ 8.2–8.7 ppm; cyclopentenone carbonyl carbons appear at ~200 ppm.

- IR spectroscopy : Confirm carbonyl stretching (~1700 cm⁻¹) and pyridyl ring vibrations (~1600 cm⁻¹).

- HRMS : Verify molecular ion ([M+H]⁺) with <5 ppm error.

- X-ray crystallography : Resolves stereochemistry and substituent positions definitively .

Advanced: What role does 3-(2-Pyridyl)-2-cyclopenten-1-one play in transition metal catalysis, and how can ligand design be optimized?

Answer:

The pyridyl group acts as a σ-donor/π-acceptor ligand. Studies on rhodium(I) complexes ( ) suggest:

- Electronic tuning : Electron-withdrawing substituents on the cyclopentenone ring enhance metal-ligand π-backbonding.

- Steric effects : Bulky groups near the pyridyl nitrogen hinder coordination; methyl or ethyl substituents balance activity and stability.

Test catalytic performance in cross-coupling reactions under inert atmospheres, varying ligand-to-metal ratios (1:1 to 2:1) .

Basic: How does the 2-pyridyl substituent influence the electrophilicity of the cyclopentenone carbonyl group?

Answer:

The electron-withdrawing pyridyl group increases carbonyl electrophilicity, accelerating nucleophilic additions (e.g., Grignard reagents). Solvent effects are critical:

- Polar aprotic solvents (e.g., DMF): Stabilize transition states, enhancing reaction rates.

- Protic solvents (e.g., MeOH): May deactivate nucleophiles via hydrogen bonding.

Control temperature (<0°C to room temperature) to suppress side reactions like over-addition .

Advanced: What challenges arise in enantioselective synthesis of chiral 3-(2-Pyridyl)-2-cyclopenten-1-one derivatives?

Answer:

Key challenges include:

- Planar cyclopentenone core : Limits stereochemical control. Use chiral auxiliaries (e.g., Evans oxazolidinones) during cyclization steps.

- Catalyst selection : Asymmetric organocatalysts (e.g., proline derivatives) induce enantioselectivity in Michael additions.

Validate enantiomeric excess via chiral HPLC or NMR with europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] .

Basic: What safety protocols are recommended for handling 3-(2-Pyridyl)-2-cyclopenten-1-one in the laboratory?

Answer:

- PPE : Wear nitrile gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation (potential respiratory irritant, per ).

- Storage : Keep in airtight containers at 2–8°C, away from oxidizers.

- Disposal : Neutralize with dilute HCl before disposal as hazardous waste .

Advanced: How can computational methods predict degradation pathways of 3-(2-Pyridyl)-2-cyclopenten-1-one under oxidative conditions?

Answer:

- DFT calculations : Model radical intermediates formed during oxidation. Identify likely degradation products (e.g., epoxides or hydroxylated derivatives).

- Molecular dynamics : Simulate solvent interactions to predict stability in aqueous vs. organic matrices.

Validate predictions using LC-MS and compare with experimental accelerated aging studies .

Basic: What analytical techniques confirm the presence of 3-(2-Pyridyl)-2-cyclopenten-1-one in complex mixtures (e.g., bio-oil)?

Answer:

- GC-MS : Compare retention times and fragmentation patterns with authentic standards.

- FTIR : Detect carbonyl (1700 cm⁻¹) and pyridyl (1600 cm⁻¹) absorptions.

- HPLC-UV : Use C18 columns with acetonitrile/water gradients; monitor at λ = 254 nm for aromatic moieties .

Advanced: How do steric effects in 3-(2-Pyridyl)-2-cyclopenten-1-one derivatives impact their bioactivity in medicinal chemistry studies?

Answer:

- Steric hindrance : Bulky substituents reduce binding to enzyme active sites (e.g., kinases).

- Bioisosteric replacement : Replace pyridyl with pyrimidyl groups to balance lipophilicity and target affinity.

Assay cytotoxicity via MTT tests and correlate with LogP values (computational or experimental) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.